molecular formula C10H9ClFN3O2 B13010748 2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine

2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B13010748
M. Wt: 257.65 g/mol
InChI Key: WDQUKTUBTHMHGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent halogenation . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with adjustments for scalability, cost-efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity to molecular targets .

Properties

Molecular Formula

C10H9ClFN3O2

Molecular Weight

257.65 g/mol

IUPAC Name

2-chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine

InChI

InChI=1S/C10H9ClFN3O2/c1-16-5-3-4-7(6(12)8(5)17-2)14-10(11)15-9(4)13/h3H,1-2H3,(H2,13,14,15)

InChI Key

WDQUKTUBTHMHGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=NC(=N2)Cl)N)F)OC

Origin of Product

United States

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